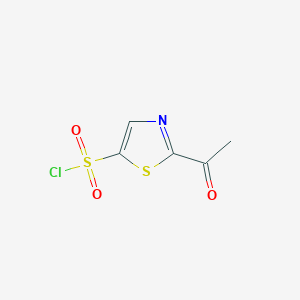

2-Acetyl-1,3-thiazole-5-sulfonyl chloride

Description

Significance of Thiazole-Containing Heterocycles in Organic Synthesis and Medicinal Chemistry

Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and organic synthesis. fabad.org.trnih.govnumberanalytics.com This structural motif is present in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of therapeutic activities. fabad.org.trnih.gov Thiazole derivatives are recognized for their anti-inflammatory, antimicrobial, anticancer, antidiabetic, and antiviral properties, among others. nih.govresearchgate.net The versatility of the thiazole nucleus has led to its incorporation into numerous FDA-approved drugs, highlighting its clinical relevance. fabad.org.trglobalresearchonline.net

The significance of thiazoles also extends to their role as building blocks in the synthesis of various biologically important molecules. neliti.com The thiazole ring is a part of vitamin B1 (thiamine) and the penicillin nucleus. nih.govrsc.org The aromatic nature of the thiazole ring, coupled with its various reactive sites, allows for extensive chemical modifications to produce novel compounds with tailored biological activities. nih.gov This has made thiazole derivatives a major focus for chemists in the development of new therapeutic agents. fabad.org.trnih.gov

Table 1: Examples of Thiazole-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

|---|---|

| Ritonavir | Antiretroviral |

| Abafungin | Antifungal |

| Tiazofurin | Anticancer |

| Sulfazole | Antimicrobial |

| Meloxicam | Anti-inflammatory |

| Nizatidine | Antihistaminic (H2 blocker) |

Role of Sulfonyl Chlorides as Key Synthetic Intermediates in Organic Transformations

Sulfonyl chlorides are a class of highly reactive organic compounds that serve as crucial intermediates in a multitude of organic synthetic pathways. magtech.com.cn Their high reactivity stems from the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom a good leaving group in nucleophilic substitution reactions. fiveable.me This property allows for the facile introduction of the sulfonyl group into various organic molecules. fiveable.me

One of the most prominent applications of sulfonyl chlorides is in the synthesis of sulfonamides, a class of compounds with well-established antibacterial properties. fiveable.mersc.org The reaction of a sulfonyl chloride with an amine readily forms a sulfonamide bond. fiveable.me Beyond this, sulfonyl chlorides are precursors to other important functional groups, including sulfonic esters (from reaction with alcohols) and sulfones (from reaction with thiols). fiveable.menih.gov These derivatives are not only integral to the synthesis of pharmaceuticals but are also used in the production of dyes and pigments. quora.com The versatility of sulfonyl chlorides makes them an indispensable tool for chemists in the construction of complex molecular architectures. magtech.com.cnresearchgate.net

Overview of Acetyl Functional Groups and their Synthetic Utility in Heterocyclic Systems

The acetyl group, with the chemical formula -COCH3, is a fundamental functional group in organic chemistry. wikipedia.orgucla.edu It consists of a methyl group single-bonded to a carbonyl group. wikipedia.org The introduction of an acetyl group into a molecule, a process known as acetylation, is a widely used transformation in organic synthesis. wikipedia.org

In the context of heterocyclic systems, the acetyl group can significantly influence the chemical and physical properties of the parent molecule. nguyenstarch.com It is often introduced to serve as a handle for further chemical modifications or to act as a protecting group. fiveable.me For instance, 2-acetylated heterocycles like 2-acetylthiophene (B1664040) are important intermediates in the fine chemicals industry, serving as raw materials for pharmaceuticals and flavoring agents. tsijournals.com The acetyl group's carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, while the adjacent methyl protons are acidic and can participate in various condensation reactions. This reactivity allows for the elaboration of the acetyl group into more complex side chains, thereby expanding the synthetic utility of the heterocyclic scaffold to which it is attached. electronicsandbooks.comresearchgate.net

Contextualizing 2-Acetyl-1,3-thiazole-5-sulfonyl Chloride within Sulfonyl-Thiazole Chemistry

This compound is a chemical compound that embodies the functionalities of its constituent parts, making it a noteworthy intermediate in organic synthesis. cymitquimica.com The molecule integrates the biologically relevant thiazole ring with a highly reactive sulfonyl chloride group and a synthetically versatile acetyl group. cymitquimica.com This unique combination of functional groups suggests its potential as a precursor for a variety of complex molecules, particularly in the field of medicinal chemistry. evitachem.com

The sulfonyl chloride moiety at the 5-position of the thiazole ring is a prime site for nucleophilic substitution, allowing for the straightforward synthesis of a diverse library of sulfonamide derivatives. evitachem.com Simultaneously, the acetyl group at the 2-position provides another point for chemical manipulation. The presence of these two distinct reactive centers on the stable thiazole core allows for sequential or orthogonal chemical transformations, enabling the construction of intricate molecular frameworks.

While specific research findings on the direct applications of this compound are not extensively detailed in the provided search results, its structural features strongly suggest its utility as a building block. For instance, the synthesis of related compounds like 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride has been shown to be a viable route to novel sulfonamides. researchgate.net The synthesis of 2-acetyl-5-thiazole formic acid has also been documented, indicating the reactivity of the thiazole ring at these positions. google.com

Table 2: Physicochemical Properties of this compound and a Related Compound

| Property | 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride | 2-Acetylthiazole-5-sulfonyl chloride |

|---|---|---|

| CAS Number | 69812-30-2 sigmaaldrich.com | 1696265-12-9 bldpharm.com |

| Molecular Formula | C5H5ClN2O3S2 sigmaaldrich.com | C5H4ClNO3S2 bldpharm.com |

| Molecular Weight | 240.69 g/mol sigmaaldrich.com | 225.67 g/mol bldpharm.com |

| Physical Form | Solid sigmaaldrich.com | Not specified |

| SMILES String | CC(=O)Nc1ncc(s1)S(Cl)(=O)=O sigmaaldrich.com | O=S(C1=CN=C(C(C)=O)S1)(Cl)=O bldpharm.com |

| InChI Key | LYOHVKFYBJLEEP-UHFFFAOYSA-N sigmaaldrich.com | Not specified |

The compound 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride, a closely related structure, is noted as being potentially sensitive to moisture, a common characteristic of sulfonyl chlorides. cymitquimica.com This reactivity underscores its role as a synthetic intermediate rather than a final product. The strategic placement of the acetyl and sulfonyl chloride groups on the thiazole scaffold makes this compound a promising candidate for the development of novel compounds with potential biological activities.

Structure

3D Structure

Properties

CAS No. |

919799-73-8 |

|---|---|

Molecular Formula |

C5H4ClNO3S2 |

Molecular Weight |

225.7 g/mol |

IUPAC Name |

2-acetyl-1,3-thiazole-5-sulfonyl chloride |

InChI |

InChI=1S/C5H4ClNO3S2/c1-3(8)5-7-2-4(11-5)12(6,9)10/h2H,1H3 |

InChI Key |

XTGSCRYSUBDONO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC=C(S1)S(=O)(=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Acetyl 1,3 Thiazole 5 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride group is a highly reactive functional group, making it a key site for various chemical transformations.

Nucleophilic Substitution Reactions with Amines (Sulfonamide Formation)

2-Acetyl-1,3-thiazole-5-sulfonyl chloride readily reacts with primary and secondary amines to yield the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of biologically active molecules. The general procedure involves dissolving the sulfonyl chloride in a suitable solvent, such as dichloromethane (B109758) (DCM), and adding the amine in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct.

For instance, the reaction of 2-acetylthiazole-5-sulfonyl chloride with (S)-2-amino-N-(cyanomethyl)-3-methylbutanamide hydrochloride in DCM with triethylamine yields N-((S)-1-(cyanomethyl)-2-methyl-1-oxobutan-2-yl)-2-acetyl-1,3-thiazole-5-sulfonamide with a reported yield of 63%. Similarly, the reaction with the (R)-enantiomer of the same amine under similar conditions produced the corresponding (R)-sulfonamide in 61% yield.

These reactions are typically stirred at room temperature for several hours to ensure completion. The workup usually involves washing the reaction mixture with water and brine, followed by drying the organic layer and purification by flash chromatography. The versatility of this reaction is further demonstrated by its use with various amine-containing compounds to produce complex sulfonamide derivatives.

Table 1: Examples of Sulfonamide Formation Reactions

| Amine Reactant | Product | Yield (%) | Reference |

| (S)-2-amino-N-(cyanomethyl)-3-methylbutanamide hydrochloride | N-((S)-1-(cyanomethyl)-2-methyl-1-oxobutan-2-yl)-2-acetyl-1,3-thiazole-5-sulfonamide | 63 | |

| (R)-2-amino-N-(cyanomethyl)-3-methylbutanamide hydrochloride | N-((R)-1-(cyanomethyl)-2-methyl-1-oxobutan-2-yl)-2-acetyl-1,3-thiazole-5-sulfonamide | 61 | |

| (S)-2-amino-N-((S)-1-((R)-2-(azepan-1-yl)-2-oxo-1-phenylethyl)-2-oxopyrrolidin-3-yl)propanamide | 2-acetyl-N-((S)-1-((S)-1-((R)-2-(azepan-1-yl)-2-oxo-1-phenylethyl)-2-oxopyrrolidin-3-yl)-2-oxopropyl)-1,3-thiazole-5-sulfonamide | - |

Reactions with Alcohols and Phenols (Sulfonate Ester Formation)

In the presence of a base, such as pyridine (B92270), sulfonyl chlorides react with alcohols and phenols to form sulfonate esters. While specific examples involving this compound are not extensively detailed in the provided search results, this general reactivity is a cornerstone of sulfonyl chloride chemistry. The reaction mechanism is analogous to that of sulfonamide formation, with the alcohol or phenol (B47542) acting as the nucleophile.

Utility in [2+2] Annulations and Related Cycloaddition Reactions

The direct utility of this compound in [2+2] annulations and related cycloaddition reactions is not explicitly described in the provided search results. However, sulfonyl chlorides, in general, can participate in such reactions. For instance, they can be involved in the formation of four-membered rings under specific conditions, although this is not a common application for this particular compound based on the available data.

Radical and Ionic Reactions of Sulfonyl Chlorides

Sulfonyl chlorides can undergo both radical and ionic reactions. For example, they can participate in Friedel-Crafts type reactions with aromatic compounds to form sulfones. The synthesis of the parent compound, this compound, can be achieved from 2-acetyl-5-bromothiazole. This involves a lithium-halogen exchange followed by quenching with sulfuryl chloride, which is an ionic process.

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle with distinct reactivity patterns.

Electrophilic Aromatic Substitution on the Thiazole (B1198619) Core

The synthesis of this compound itself provides insight into the electrophilic substitution on the thiazole core. The process starts with 2-acetyl-5-bromothiazole, which undergoes a metal-halogen exchange with n-butyllithium at low temperatures (-78 °C) to form a lithiated intermediate. This intermediate is then reacted with an electrophile, sulfuryl chloride, to introduce the sulfonyl chloride group at the 5-position of the thiazole ring. This demonstrates that the C5 position of the 2-acetylthiazole (B1664039) is susceptible to electrophilic attack, albeit through an organometallic intermediate.

Nucleophilic Additions and Substitutions on the Thiazole Ring

While the thiazole ring can undergo nucleophilic attack under certain conditions, the dominant site for nucleophilic substitution in this compound is the highly reactive sulfonyl chloride group. This functional group is a potent electrophile, readily reacting with a variety of nucleophiles.

The sulfonyl chloride moiety (-SO₂Cl) is known for its high reactivity in nucleophilic substitution reactions, which makes it a key handle for derivatization. cymitquimica.com Nucleophiles such as amines and alcohols can readily displace the chloride ion to form stable sulfonamide and sulfonic ester derivatives, respectively. evitachem.com For instance, the reaction of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride with amines has been shown to produce the corresponding sulfonamides. researchgate.net This reactivity is a cornerstone of its utility in medicinal chemistry, as the resulting sulfonamides are a common feature in many therapeutic agents. evitachem.com

Direct nucleophilic substitution on the thiazole ring itself is less common in this specific molecule due to the overwhelming reactivity of the sulfonyl chloride group. However, derivatization of the thiazole core is achievable through other means, often involving multi-step synthetic pathways.

Table 1: Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group This table is illustrative and based on the general reactivity of sulfonyl chlorides.

| Nucleophile (Nu-H) | Product Class | General Reaction |

|---|---|---|

| Amine (R-NH₂) | Sulfonamide | 2-Acetyl-1,3-thiazole-5-SO₂Cl + R-NH₂ → 2-Acetyl-1,3-thiazole-5-SO₂-NHR |

| Alcohol (R-OH) | Sulfonic Ester | 2-Acetyl-1,3-thiazole-5-SO₂Cl + R-OH → 2-Acetyl-1,3-thiazole-5-SO₂-OR |

| Water (H₂O) | Sulfonic Acid | 2-Acetyl-1,3-thiazole-5-SO₂Cl + H₂O → 2-Acetyl-1,3-thiazole-5-SO₃H |

Transformations of the Acetyl Moiety

The acetyl group (-COCH₃) at the 2-position of the thiazole ring offers another avenue for extensive chemical modification. As a ketone, it can participate in a variety of reactions, including condensations, reductions, oxidations, and other derivatizations.

The acetyl group readily undergoes base- or acid-catalyzed condensation reactions with aldehydes, a classic transformation known as the Claisen-Schmidt condensation. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and is widely used to synthesize chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to flavonoids and other biologically active compounds. taylorandfrancis.com

In this reaction, the α-hydrogens of the acetyl group are sufficiently acidic to be removed by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone adduct yields the α,β-unsaturated ketone, or chalcone. nih.gov The reaction of 2-acetylthiazole with various aryl aldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide is a common method for preparing thiazole-containing chalcones. taylorandfrancis.comunib.ac.id

Table 2: Example of Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 2-Acetylthiazole derivative | Aryl aldehyde (Ar-CHO) | Base (e.g., NaOH, KOH) | (2E)-1-(Thiazol-2-yl)-3-arylprop-2-en-1-one (Thiazolyl Chalcone) |

The ketone of the acetyl group can be readily reduced to a secondary alcohol. youtube.com This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an aqueous or alcoholic solvent. youtube.comyoutube.com The product of this reduction is a 1-(1,3-thiazol-2-yl)ethanol derivative, introducing a chiral center and a hydroxyl group that can be used for further functionalization.

Conversely, ketones are generally resistant to oxidation by common oxidizing agents. youtube.com Unlike aldehydes, which can be easily oxidized to carboxylic acids, the oxidation of a ketone requires harsh conditions that would likely cleave carbon-carbon bonds and disrupt the thiazole ring. Therefore, the acetyl group is considered stable to typical oxidative conditions.

Table 3: Reduction and Oxidation of the Acetyl Group

| Transformation | Reagent | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 1-(1,3-Thiazol-2-yl)ethanol derivative |

| Oxidation | Typical oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | No reaction under standard conditions |

Beyond condensation and reduction, the acetyl moiety serves as a versatile anchor for introducing other functional groups. The carbonyl group can react with hydroxylamine (B1172632) to form oximes or with hydrazines to form hydrazones.

Furthermore, the enolate of 2-acetylthiazole, formed by treatment with a strong base, is a key intermediate in aldol (B89426) reactions with chiral aldehydes. This strategy has been employed in the synthesis of complex carbohydrate-related molecules, demonstrating the utility of the acetylthiazole scaffold in asymmetric synthesis. acs.org These derivatizations expand the synthetic potential of the parent molecule, allowing for the construction of a diverse library of thiazole-containing compounds.

Advanced Spectroscopic and Structural Elucidation of 2 Acetyl 1,3 Thiazole 5 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 2-Acetyl-1,3-thiazole-5-sulfonyl chloride, a combination of one-dimensional and two-dimensional NMR techniques would provide an unambiguous assignment of all proton and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The acetyl group's methyl protons (CH₃) would typically appear as a sharp singlet in the upfield region, likely around δ 2.5-3.0 ppm. The sole proton on the thiazole (B1198619) ring (H4) would be observed as a singlet in the downfield aromatic region, anticipated between δ 8.0-9.0 ppm, due to the deshielding effects of the adjacent sulfur atom, the imine nitrogen, and the strongly electron-withdrawing sulfonyl chloride and acetyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (Acetyl) | ~2.5 - 3.0 | Singlet (s) |

| H4 (Thiazole ring) | ~8.0 - 9.0 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. The carbonyl carbon (C=O) of the acetyl group would be the most downfield signal, typically appearing around δ 190-200 ppm. The carbons of the thiazole ring (C2, C4, and C5) would resonate in the aromatic region (δ 120-170 ppm), with their exact shifts influenced by the attached functional groups. The C5 carbon, bonded to the sulfonyl chloride group, is expected to be significantly downfield. The C2 carbon, attached to the acetyl group, would also be downfield, while the C4 carbon would likely be the most upfield of the ring carbons. The methyl carbon of the acetyl group would be found in the far upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃ (Acetyl) | ~25 - 35 |

| C 4 (Thiazole ring) | ~120 - 130 |

| C 5 (Thiazole ring) | ~145 - 155 |

| C 2 (Thiazole ring) | ~160 - 170 |

| C =O (Acetyl) | ~190 - 200 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

While specific 2D NMR data for this compound is not publicly available, standard techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for definitive structural confirmation. An HSQC experiment would correlate the H4 proton signal with the C4 carbon signal. HMBC spectroscopy would reveal longer-range couplings, for instance, showing a correlation between the acetyl methyl protons and the C2 carbon of the thiazole ring, as well as the acetyl carbonyl carbon, confirming the placement of the acetyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp band corresponding to the carbonyl (C=O) stretch of the acetyl group is expected in the region of 1680-1720 cm⁻¹. The presence of the sulfonyl chloride group would be confirmed by two strong characteristic absorption bands for the asymmetric and symmetric S=O stretching vibrations, typically found near 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. Vibrations associated with the C=N and C-S bonds within the thiazole ring would also be present in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Acetyl C=O | Stretch | 1680 - 1720 |

| Sulfonyl S=O | Asymmetric Stretch | 1370 - 1400 |

| Sulfonyl S=O | Symmetric Stretch | 1170 - 1200 |

| Thiazole Ring | C=N Stretch | ~1600 - 1650 |

| Sulfonyl S-Cl | Stretch | ~600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₅H₄ClNO₃S₂), the calculated monoisotopic molecular weight is approximately 224.93 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S and ³⁴S).

Common fragmentation pathways would likely involve the loss of the chlorine atom ([M-Cl]⁺), the entire sulfonyl chloride group ([M-SO₂Cl]⁺), or the acetyl group ([M-COCH₃]⁺). These fragmentation patterns provide corroborating evidence for the proposed structure.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. While XRD studies for this specific intermediate are not widely published, such an analysis would confirm the planarity of the thiazole ring and detail the geometry of the acetyl and sulfonyl chloride substituents relative to the ring. It would also provide insight into intermolecular interactions, such as hydrogen bonding or stacking, that govern the crystal packing. Obtaining a suitable single crystal for analysis is often the primary challenge for this technique.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial for verifying the empirical formula of a newly synthesized molecule, such as this compound and its derivatives. The technique provides the percentage by weight of each element present in the compound, which can then be compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, is considered a strong confirmation of the compound's structure and purity.

Detailed Research Findings

For the target compound, This compound , the molecular formula has been established as C₅H₄ClNO₃S₂. sigmaaldrich.com This formula leads to a calculated molecular weight of 225.67 g/mol . Based on this, the theoretical elemental composition has been determined.

Another relevant compound for comparative analysis is 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride . It is important to distinguish the 'acetyl' group in the primary compound of interest from the 'acetylamino' group in this derivative. The molecular formula for this compound is C₅H₅ClN₂O₃S₂. guidechem.com

The tables below present the theoretical elemental analysis values for these compounds. This data serves as a benchmark for researchers to compare against their experimental findings.

Interactive Data Table for this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 26.61 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.79 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.71 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.21 |

| Oxygen | O | 15.999 | 3 | 47.997 | 21.27 |

| Sulfur | S | 32.065 | 2 | 64.13 | 28.42 |

| Total | 225.674 | 100.00 |

Interactive Data Table for 2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 28.41 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.38 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.98 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.52 |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.92 |

| Sulfur | S | 32.065 | 2 | 64.13 | 25.28 |

| Total | 253.701 | 100.00 |

Interactive Data Table for 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 24.96 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.10 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.73 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.64 |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.95 |

| Sulfur | S | 32.065 | 2 | 64.13 | 26.65 |

| Total | 240.689 | 100.00 |

Theoretical and Computational Chemistry Studies on Thiazole Sulfonyl Chloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. For thiazole-sulfonyl chloride systems, DFT calculations are crucial for understanding the intrinsic properties that govern their chemical behavior. While specific DFT studies on 2-Acetyl-1,3-thiazole-5-sulfonyl chloride are not extensively documented in publicly available literature, the principles can be understood from studies on closely related thiazole-sulfonamide and isothiazole (B42339) derivatives. nih.govacs.org

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of electronic properties are calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com For instance, in a study on benzothiazole (B30560) derivatives, the HOMO-LUMO gap was found to be in the range of 4.46–4.73 eV, indicating their relative stability. mdpi.com

Another important aspect analyzed through DFT is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. acs.org This information is vital for predicting how the molecule will interact with other reagents or biological targets. For example, in the reaction of isothiazoline-3-one with sulfuryl chloride, the MEP analysis helped to identify the most probable sites for nucleophilic attack. acs.org For this compound, the sulfonyl chloride group and the acetyl group would be expected to be strong electrophilic sites.

Furthermore, DFT is used to calculate various reactivity descriptors. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity. Studies on related sulfonamides and thiazoles often report these values to rationalize their observed biological activities. nih.govnih.gov

Table 1: Key Parameters from DFT Calculations on Related Thiazole (B1198619) Systems

| Parameter | Description | Significance in Thiazole-Sulfonyl Systems | Reference Example |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. | In thiazole-sulfonamides, this relates to their ability to interact with biological targets. nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. | A lower LUMO energy suggests a better electrophile. acs.org |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com | Benzothiazole derivatives showed ΔE values between 4.46–4.73 eV. mdpi.com |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density. | Predicts sites for electrophilic and nucleophilic attack. acs.org | Used to study the reactivity of isothiazole with sulfuryl chloride. acs.org |

| Global Reactivity Descriptors | Electronegativity (χ), Hardness (η), Softness (S), Electrophilicity Index (ω). | Quantify the overall reactivity of the molecule. | Calculated for thiazole-sulfonamide derivatives to understand their anti-Alzheimer's potential. nih.gov |

Molecular Docking Simulations for Interaction Mechanism Analysis

These studies often target enzymes like carbonic anhydrases (CAs), protein kinases, and tubulin. nih.govresearchgate.netresearchgate.net The primary goal is to identify the binding mode of the ligand in the active site of the protein and to quantify the binding affinity, usually represented by a docking score (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction.

A common finding in the docking of thiazole-sulfonamides against carbonic anhydrase is the crucial role of the sulfonamide group. The deprotonated sulfonamide nitrogen atom often coordinates with the Zn(II) ion present in the enzyme's active site, a key interaction for inhibitory activity. nih.govnih.govmdpi.com The thiazole ring and other substituents typically form additional hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, such as threonine and histidine, which enhance the binding affinity and selectivity. nih.govmdpi.com For example, in a study of thiazole-based sulfonamides as carbonic anhydrase IX inhibitors, strong interactions with the active site were observed, with docking scores indicating high affinity. nih.gov

Similarly, docking studies of thiazole derivatives against other targets like tubulin have shown that the thiazole ring can participate in noncovalent interactions, including arene-H bonds, while other parts of the molecule form hydrogen bonds with key residues like ThrA179 and AsnA101. researchgate.net

Table 2: Summary of Molecular Docking Studies on Related Thiazole-Sulfonyl Systems

| Compound Class | Protein Target | Key Interactions Observed | Reference |

| Thiazole-Sulfonamide Derivatives | Carbonic Anhydrase IX | Coordination of sulfonamide with Zn(II) ion; H-bonds with active site residues. | nih.gov |

| Benzenesulfonamides with Thiazolidinone | Carbonic Anhydrase IX | Binding in the active site cavity with interactions with key residues. | mdpi.com |

| Thiazole Derivatives | Tubulin | Hydrogen bonding with ThrA179; Arene-H bond with LeuB248. | researchgate.net |

| Thiazole-based Hydrazones | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonds and π-π stacking interactions within the binding site. | iaea.org |

| Thiazole-Sulfonamides | Phospholipase A2 | Interactions with key amino acid residues in the active site. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. This technique is invaluable for establishing rational design principles for new, more potent molecules. For thiazole-sulfonyl chloride systems, QSAR studies help to identify the key molecular features that influence their activity.

While no specific QSAR models for this compound are published, numerous studies on broader classes of thiazole and sulfonamide derivatives demonstrate the utility of this approach. nih.govnih.govacs.orgresearchgate.net A QSAR study typically involves several steps:

Data Set Preparation: A series of compounds with experimentally determined biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For example, a 3D-QSAR study on pyrazole (B372694) thiazole derivatives as BRAF(V600E) inhibitors provided insights into the pharmacophore required for activity. nih.gov Another study on thiazole derivatives as PIN1 inhibitors used 2D-QSAR models with descriptors like molar refractivity (MR), LogP, and LUMO energy (E_LUMO) to predict activity, achieving high predictive accuracy with both MLR and ANN models. acs.orgiaea.org A study on the anticancer activity of 1,3-thiazole derivatives containing a sulfonyl group in position 5 used QSAR to classify compounds and predict their mechanism of action. researchgate.net These models provide a blueprint for designing new compounds with enhanced activity by modifying their structure to optimize the key descriptors identified in the model.

Table 3: Examples of QSAR Studies on Thiazole and Sulfonamide Systems

| Compound Class | Biological Activity | QSAR Method | Key Descriptors/Findings | Reference |

| Sulfonamide Derivatives | MMP Inhibition | Review of various QSARs | Provides insight into structure-activity relationships for designing potent inhibitors. | nih.govresearchgate.net |

| Sulfa Drugs | Dihydropteroate Synthetase Inhibition | 3D-QSAR (CoMFA) | Developed a pharmacophore model based on steric and electrostatic fields. | researchgate.netmdpi.com |

| Pyrazole Thiazole Derivatives | BRAF(V600E) Inhibition | 3D-QSAR | Provided a potential binding model and pharmacophore knowledge. | mdpi.comnih.gov |

| Thiazole Derivatives | PIN1 Inhibition | 2D-QSAR (MLR, ANN) | Models based on descriptors like MR, LogP, and E_LUMO showed high predictive power. | acs.orgiaea.org |

| Thiazole Derivatives | Antioxidant Activity | 2D & 3D-QSAR | Identified the importance of hydrophobicity, electrostatic, and steric effects. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Stability Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes, molecular flexibility, and the stability of ligand-protein complexes.

For thiazole-sulfonyl chloride systems, MD simulations can be applied in two main contexts:

Conformational Analysis: MD simulations of the isolated molecule in a solvent can explore its conformational landscape. This is particularly important for flexible molecules, as it helps to identify the most stable conformations and the energy barriers between them. A study on thiazole-containing peptides demonstrated that the formation of the thiazole ring significantly reduces the conformational flexibility of the peptide backbone compared to its linear counterpart. researchgate.net This pre-organization can be crucial for binding to a biological target.

Stability of Protein-Ligand Complexes: Following molecular docking, MD simulations are often performed on the predicted protein-ligand complex. These simulations assess the stability of the binding mode over time (typically nanoseconds to microseconds). Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable RMSD for the ligand within the binding pocket suggests a stable interaction. nih.gov MD simulations also allow for the analysis of specific interactions, such as hydrogen bonds, to see how they persist over the course of the simulation. nih.gov For example, MD simulations of thiazole derivatives bound to lanosterol (B1674476) 14α-demethylase confirmed the stability of the docked complex, supporting the docking results. nih.gov Similarly, simulations of thiazole-based hydrazones targeting EGFR were used to assess the stability and conformational behavior of the compounds within the binding site.

Table 4: Applications of Molecular Dynamics Simulations in Thiazole-Sulfonyl Systems

| System Studied | Purpose of Simulation | Key Metrics / Findings | Reference |

| Thiazole-containing peptide | Conformational Analysis | The thiazole ring provides a rigid motif, reducing overall flexibility. | researchgate.net |

| Thiazole derivative-protein complex | Stability of Binding Mode | Stable RMSD and RMSF values confirmed the stability of the docked pose. | nih.gov |

| Thiazole-based hydrazones in EGFR | Stability and Conformational Behavior | Assessed the stability of compounds within the EGFR binding site. | |

| Sulfonamide-FKBP12 complex | Ligand-Protein Interaction | Revealed dynamic rearrangements and stability of the protein-ligand complex. | nih.govacs.org |

| Thiazole-methylsulfonyl derivatives in Carbonic Anhydrase | Stability of Binding Mode | Used in conjunction with docking to confirm in silico results. | acs.org |

Applications of 2 Acetyl 1,3 Thiazole 5 Sulfonyl Chloride in Modern Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The structural motifs within 2-acetyl-1,3-thiazole-5-sulfonyl chloride make it a potentially valuable precursor in the synthesis of more complex molecular architectures. The thiazole (B1198619) ring itself is a key component in numerous biologically active natural products and pharmaceutical agents. researchgate.net The dual functionality of this compound—an electrophilic sulfonyl chloride and a modifiable acetyl group—offers multiple avenues for synthetic elaboration.

The highly reactive sulfonyl chloride group can readily undergo nucleophilic substitution with a wide array of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is fundamental in constructing larger molecules where the sulfonyl linkage is a key structural element. For instance, the synthesis of various sulfonamides is a common strategy in medicinal chemistry. acs.org

Simultaneously, the acetyl group provides another site for chemical modification. It can undergo reactions typical of ketones, such as aldol (B89426) condensations, to form new carbon-carbon bonds, or it can be reduced to an alcohol, which can then be further functionalized. A patent describing the synthesis of 2-acetyl-5-thiazole formic acid, a closely related compound, highlights the potential for modification at the acetyl position, which could be a stepping stone to more complex structures. google.com

The combination of these reactive sites allows for a modular approach to synthesis. One functional group can be reacted selectively while the other remains available for subsequent transformations, enabling the construction of intricate molecules in a stepwise and controlled manner.

Table 1: Potential Reactions for Complex Molecule Synthesis

| Functional Group | Reaction Type | Potential Products |

| Sulfonyl Chloride | Nucleophilic Substitution | Sulfonamides, Sulfonate Esters, Thioesters |

| Acetyl Group | Aldol Condensation | β-Hydroxy ketones |

| Acetyl Group | Reduction | Secondary Alcohols |

| Acetyl Group | Wittig Reaction | Alkenes |

Role as a Precursor for Diverse Heterocyclic Libraries

Thiazole derivatives are frequently used as starting materials for the generation of diverse heterocyclic libraries, which are crucial for drug discovery and materials science. acs.orgnih.gov The reactivity of this compound makes it an ideal candidate for this purpose.

The sulfonyl chloride moiety can be used to introduce the thiazole core into a variety of molecular scaffolds through reactions with bifunctional nucleophiles, leading to the formation of new heterocyclic rings fused to or substituted with the thiazole. For example, reaction with a compound containing both an amine and a hydroxyl group could lead to the formation of cyclic sulfonamides (sultams).

Furthermore, the acetyl group can serve as a handle for diversification. Libraries of compounds can be generated by reacting the acetyl group with a range of aldehydes, amines (via reductive amination), or other reagents. Each variation at this position, combined with modifications at the sulfonyl chloride group, can exponentially increase the size and diversity of the resulting library. This approach is exemplified by the synthesis of various thiazole derivatives through iridium-catalyzed ylide insertion chemistry, demonstrating the broad tolerance of the thiazole ring to different functional groups. nih.gov

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. wikipedia.orgnih.gov While there is no direct literature on the use of this compound for this purpose, related sulfur-containing heterocycles, such as thiazolidinethiones, have been successfully employed as chiral auxiliaries. scielo.org.mx These auxiliaries, often derived from amino acids, can direct the stereochemical outcome of reactions like aldol additions and alkylations. researchgate.netscielo.org.mx

Given this precedent, it is conceivable that this compound could be modified to create novel chiral auxiliaries. For instance, the acetyl group could be asymmetrically reduced to a chiral alcohol, or the sulfonyl chloride could be reacted with a chiral amine. The resulting chiral thiazole derivative could then be used to control the stereochemistry of subsequent reactions. The rigidity of the thiazole ring can be an advantageous feature in a chiral auxiliary, providing a well-defined steric environment to influence the approach of reagents. acs.org

Similarly, the development of chiral ligands for asymmetric catalysis is another potential application. The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal catalysts. By attaching a chiral moiety to the thiazole scaffold, for example, through the sulfonyl chloride or acetyl group, a new chiral ligand could be synthesized. Such ligands are critical for a wide range of enantioselective transformations.

Intermediacy in the Synthesis of Advanced Organic Materials

Thiazole-containing compounds are not only important in pharmaceuticals but also in the field of materials science. The electron-deficient nature of the thiazole ring, along with its thermal stability and ability to participate in π-π stacking, makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This compound could serve as a key intermediate in the synthesis of such materials. The sulfonyl chloride group can be used to link the thiazole unit to other aromatic systems, creating extended conjugated structures with desirable electronic properties. The acetyl group can be used to tune the electronic and physical properties of the final material, for example, by influencing its solubility or morphology. While specific examples involving this exact compound are not documented, the general strategy of using functionalized thiazoles as building blocks for organic materials is well-established.

Future Research Directions and Emerging Trends in 2 Acetyl 1,3 Thiazole 5 Sulfonyl Chloride Chemistry

Development of Novel and Green Synthetic Methodologies

The chemical industry's shift towards environmental sustainability has spurred the development of green synthetic strategies for heterocyclic compounds like thiazoles. researchgate.netbepls.com Traditional methods for synthesizing thiazole (B1198619) rings and for performing chlorosulfonation often involve harsh conditions and hazardous reagents. bepls.commdpi.com Consequently, research is now prioritizing eco-friendly alternatives that minimize waste, reduce energy consumption, and utilize safer materials.

Key green approaches applicable to the synthesis of 2-acetyl-1,3-thiazole-5-sulfonyl chloride and its precursors include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields for the formation of the thiazole ring. researchgate.netjneonatalsurg.com

Ultrasonic Irradiation: As a solvent-free and environmentally benign method, sonication offers an effective pathway for creating 1,3-thiazole structures. jneonatalsurg.com

Multi-component Reactions (MCRs): MCRs are highly efficient one-pot synthetic techniques where three or more reactants are combined to form a product that incorporates substantial parts of all initial molecules, thereby reducing intermediate separation steps and solvent usage. jneonatalsurg.com

Green Solvents and Catalysts: The use of water, deep eutectic solvents (DES), or polyethylene glycol (PEG) as reaction media, along with recyclable or catalyst-free systems, aligns with the principles of green chemistry. researchgate.netbepls.com For instance, a catalyst-free multicomponent domino reaction in water under microwave conditions has been successfully used to synthesize trisubstituted thiazoles. bepls.com

| Green Synthetic Method | Key Advantages | Potential Application |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, energy efficiency. jneonatalsurg.com | Formation of the core 1,3-thiazole ring. |

| Ultrasonic Irradiation | Solvent-free conditions, environmentally friendly. jneonatalsurg.com | Synthesis of 1,3-thiazole precursors. |

| Multi-component Reactions | High atom economy, reduced waste, operational simplicity. jneonatalsurg.com | One-pot synthesis of functionalized thiazoles. |

| Green Solvents (e.g., Water, PEG) | Reduced environmental impact, improved safety. bepls.com | Replacing hazardous organic solvents in synthesis steps. |

Significant efforts have also been directed toward developing greener processes for chlorosulfonation, which is a critical step in synthesizing the sulfonyl chloride moiety. mdpi.com

Exploration of Unconventional Reactivity Pathways for Enhanced Derivatization

The this compound molecule possesses multiple reactive sites, making it a versatile scaffold for chemical modification. The sulfonyl chloride group is a primary site for derivatization, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing functional groups. These derivatives are precursors to a wide array of biologically active molecules. mdpi.com

Future research will likely explore unconventional transformations to create a broader chemical space. This includes:

Cross-Coupling Reactions: Utilizing the thiazole ring or its substituents in metal-catalyzed cross-coupling reactions to introduce novel carbon-carbon or carbon-heteroatom bonds.

Reactions at the Acetyl Group: Moving beyond simple condensation, the acetyl group can be a handle for more complex transformations, including asymmetric reductions or additions to create chiral centers.

Ring Transformations: Investigating conditions that could induce ring-opening or ring-expansion reactions of the thiazole core to access different heterocyclic systems.

The synthesis of hybrid molecules, where the thiazole ring is fused with other heterocycles like pyrazoles or imidazoles, has led to compounds with enhanced biological activities, suggesting a fruitful direction for derivatization. jneonatalsurg.com

| Reactive Site | Conventional Reaction | Potential Unconventional Pathway |

|---|---|---|

| Sulfonyl Chloride (-SO₂Cl) | Reaction with amines (forms sulfonamides). iaea.org | Reductive coupling or conversion to sulfonyl fluorides for unique reactivity. |

| Acetyl Group (-COCH₃) | Condensation reactions. | Enolate chemistry for asymmetric alkylation or aldol (B89426) reactions. |

| Thiazole Ring | Electrophilic substitution. | Metal-catalyzed C-H activation for direct functionalization. |

Integration with Flow Chemistry and Automated Synthesis for Scalability

To meet the demands for larger quantities of chemical compounds for screening and development, scaling up synthesis is crucial. Flow chemistry, or continuous flow processing, offers a powerful alternative to traditional batch methods. researchgate.net Performing reactions in a continuously flowing stream provides enhanced control over parameters like temperature and reaction time, improves safety, and facilitates efficient scaling. researchgate.net

The application of flow chemistry is particularly advantageous for hazardous reactions like chlorosulfonation. mdpi.com An automated continuous system for producing aryl sulfonyl chlorides has been developed, demonstrating significant improvements in process consistency, reliability, and spacetime yield. mdpi.com Similarly, automated flow reactors have been used for the multi-step synthesis of other thiazole-containing compounds, generating complex molecules in minutes with high yields and without the need to isolate intermediates. nih.gov

The integration of automated synthesis platforms, driven by real-time monitoring and machine learning algorithms, can further accelerate the optimization of reaction conditions and the rapid production of libraries of this compound derivatives for high-throughput screening. researchgate.netdurham.ac.uk

Development of Advanced Catalytic Applications for the Compound and its Derivatives

While thiazole derivatives are well-known for their biological activities, there is growing interest in their application in catalysis. nih.gov The nitrogen and sulfur atoms within the thiazole ring can act as coordination sites for metal ions. This property makes thiazole-containing molecules attractive candidates as ligands in transition metal catalysis.

Future research in this area may focus on:

Asymmetric Catalysis: Designing chiral derivatives of this compound to serve as ligands for asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Organocatalysis: Exploring the potential of the thiazole moiety to act as an organocatalyst, for example, in promoting specific types of organic transformations.

Immobilized Catalysts: Using the sulfonyl group to anchor the thiazole derivative onto a solid support (e.g., a polymer resin). This would allow for the creation of heterogeneous catalysts that are easily recoverable and reusable, aligning with green chemistry principles.

The development of such catalytic systems would represent a significant expansion of the utility of the this compound scaffold beyond its role as a synthetic building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.